N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine
Description
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEJCZKCMUROFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-4-methylbenzyl Halides
The most direct route to N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine involves the reaction of 3-bromo-4-methylbenzyl chloride or bromide with cyclobutanamine. The benzyl halide precursor is typically synthesized through free-radical bromination or halogenation of 4-methylbenzyl alcohol.
Key Reaction Conditions :
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Bromination : Use of PBr₃ or HBr in the presence of a catalytic acid (e.g., H₂SO₄) at 0–25°C yields 3-bromo-4-methylbenzyl bromide with >85% efficiency.
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Chlorination : Thionyl chloride (SOCl₂) in anhydrous dichloromethane converts 3-bromo-4-methylbenzyl alcohol to the corresponding chloride at 40°C.
Challenges :
-
Competing dihalogenation requires strict stoichiometric control.
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Moisture-sensitive intermediates necessitate inert atmospheres.
Amine Coupling
Cyclobutanamine reacts with the benzyl halide in a nucleophilic substitution (SN2) mechanism.
Optimized Protocol :
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Dissolve 3-bromo-4-methylbenzyl chloride (1.0 equiv) in dry tetrahydrofuran (THF).
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Add cyclobutanamine (1.2 equiv) and potassium carbonate (2.0 equiv).
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Isolate the product via aqueous workup and column chromatography.
Yield : 72–78% (reported for analogous structures).
Side Reactions :
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Overalkylation forms quaternary ammonium salts.
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Elimination pathways dominate at elevated temperatures (>70°C).
Reductive Amination of 3-Bromo-4-methylbenzaldehyde
Aldehyde Synthesis
3-Bromo-4-methylbenzaldehyde is prepared via oxidation of 3-bromo-4-methylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.
Reductive Coupling
Cyclobutanamine and the aldehyde undergo reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogenation with Pd/C.
Protocol :
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Mix 3-bromo-4-methylbenzaldehyde (1.0 equiv) and cyclobutanamine (1.5 equiv) in methanol.
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Add NaBH(OAc)₃ (1.2 equiv) at 0°C and stir for 24 hours.
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Quench with saturated NaHCO₃ and extract with ethyl acetate.
Advantages :
-
Avoids halogenated intermediates.
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Tolerates functional groups sensitive to strong bases.
Alternative Pathways
Gabriel Synthesis
A two-step approach using phthalimide protection:
Enzymatic Amination
Recent advances employ transaminases to catalyze the transfer of an amine group to 3-bromo-4-methylbenzaldehyde.
Conditions :
-
PLP-dependent enzyme (ATA-117) in phosphate buffer (pH 7.5).
Yield : 52–58% (lower than chemical methods but enantioselective).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72–78% | 12–18 h | Low | Industrial |
| Reductive Amination | 68–74% | 24 h | Moderate | Lab-scale |
| Gabriel Synthesis | 65–70% | 18 h | High | Limited |
| Enzymatic Amination | 52–58% | 48 h | Very High | Specialized |
Key Observations :
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Nucleophilic substitution remains the most cost-effective and scalable method.
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Enzymatic routes, while niche, offer stereochemical control for chiral applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different functionalized cyclobutanamine derivatives .
Scientific Research Applications
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanamine moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine and its analogs:
Structural and Electronic Differences
- Halogen and Methyl Substitution: The 3-bromo-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence receptor binding compared to fluoro-substituted analogs (e.g., 3-F or 5-F in ).
- N-Methylation : The absence of N-methylation in the target compound contrasts with its analogs in . N-Methylation typically improves metabolic stability by blocking oxidative deamination but may reduce solubility due to increased hydrophobicity .
Pharmacological Activity
- HIF-1 Inhibition : Cyclobutanamine derivatives, such as those in , exhibit potent HIF-1 inhibitory activity. However, substituents like propan-2-amine are often favored over cyclobutanamine due to better solubility and metabolic stability despite slightly lower potency. This suggests the target compound’s efficacy may depend on optimizing substituents to balance activity and drug-like properties.
- Metabolic Stability : The cyclobutanamine fragment is resistant to metabolic degradation in some contexts (e.g., metabolite M6 in retains the cyclobutanamine ion). However, the absence of N-methylation in the target compound could render it more susceptible to enzymatic oxidation compared to methylated analogs .
Physicochemical Properties
- Solubility : Fluorine substituents in analogs may enhance solubility via polar interactions, whereas the methyl group in the target compound could reduce it.
Biological Activity
N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and research findings related to its pharmacological effects.
Structural Characteristics
This compound features a cyclobutanamine core with a substituted phenyl ring. The presence of the bromine atom on the aromatic ring is significant as halogen substituents often enhance the compound's reactivity and biological activity. The molecular formula for this compound is with a molecular weight of approximately 230.11 g/mol.
The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. Such interactions may modulate various biochemical pathways, leading to diverse pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer properties, indicating a potential therapeutic role for this compound.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. Compounds with similar halogenated structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of structurally related compounds. The halogen atoms in these compounds are believed to enhance their binding affinity to cancer-related targets, potentially leading to inhibition of tumor growth. Specific studies on this compound are still ongoing, but preliminary data suggest it may follow a similar trend.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of cyclobutanamine derivatives:
- Study on Anticancer Activity : A study published in 2023 investigated the effects of various cyclobutanamine derivatives on cancer cell lines. Results indicated that compounds with bromine substitutions significantly inhibited cell proliferation in breast cancer models, suggesting a promising avenue for further investigation into this compound's efficacy .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of halogenated cyclobutanamines against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited notable antibacterial activity, warranting further exploration into this compound's potential as an antimicrobial agent .
Comparative Analysis
The following table summarizes the structural features and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| This compound | Cyclobutanamine core, brominated phenyl | Potential antimicrobial and anticancer |
| 1-(3-Bromo-4-fluorophenyl)cyclobutanamine | Cyclobutanamine core, fluorinated phenyl | Antitumor activity observed |
| N-(2,4-difluorophenyl)methylcyclobutanamine | Cyclobutanamine core, difluorinated phenyl | Investigated for anti-inflammatory effects |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine with high purity?
- Methodology :
- Alkylation : React cyclobutanamine with 3-bromo-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution. This approach is analogous to methods used for synthesizing structurally related amines, such as N-(3-chlorophenethyl)-4-nitrobenzamide derivatives .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product.
- Characterization : Validate purity via HPLC (retention time analysis, as in metabolite studies ) and confirm structure using ¹H/¹³C NMR. Compare chemical shifts with cyclobutanamine derivatives (e.g., δ ~3.07 ppm for cyclobutyl protons in NMR spectra ).
Q. What analytical techniques are critical for verifying the identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HMBC) to resolve overlapping signals, particularly for the cyclobutane and benzyl moieties. Reference HMBC correlations (e.g., cross-peaks between cyclobutyl protons and carbonyl carbons) as demonstrated in metabolite studies .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ (expected m/z ~267.04 for C₁₂H₁₅BrN). Fragment patterns (e.g., loss of Br or cyclobutane ring cleavage) should align with theoretical predictions.
- Elemental Analysis : Validate C, H, N, and Br content (±0.4% deviation).
Advanced Questions
Q. How can researchers resolve contradictions between experimental and computational NMR data during structural validation?
- Methodology :
- Solvent/Concentration Effects : Replicate NMR conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations.
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities.
- Dynamic NMR : For fluxional cyclobutane rings, variable-temperature NMR can detect ring puckering dynamics, as observed in cyclobutanamine derivatives .
Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Use vapor diffusion with solvents like dichloromethane/hexane or ethanol/water. Slow evaporation minimizes disorder.
- Software Tools : Process diffraction data with SHELXL for refinement and WinGX for structure visualization . For twinned crystals, employ the TWINABS module in SHELXL .
- Thermal Parameters : Anisotropic displacement parameters (ADPs) should be refined for non-H atoms. Use ORTEP-3 for ellipsoid visualization .
Q. How can metabolic stability studies inform the design of cyclobutanamine derivatives?
- Methodology :
- In Vitro Assays : Incubate the compound with liver microsomes to identify metabolites via LC-MS/MS. Track fragment ions (e.g., m/z 70 for cyclobutanamine ).
- Structure-Activity Relationships (SAR) : Modify the bromo-methylphenyl group to reduce oxidative metabolism. Introduce electron-withdrawing substituents to stabilize the benzyl moiety against CYP450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
